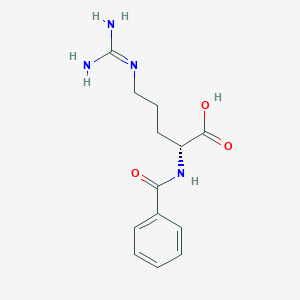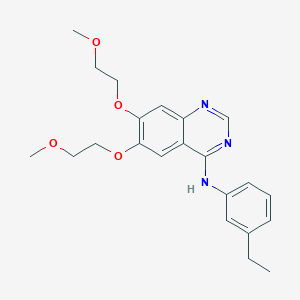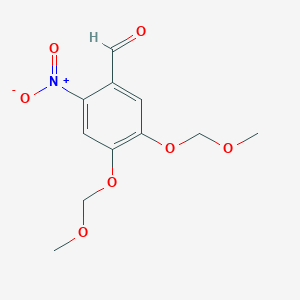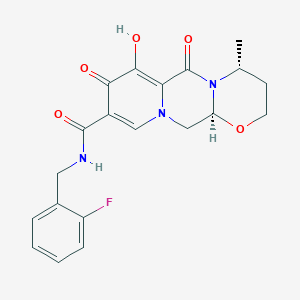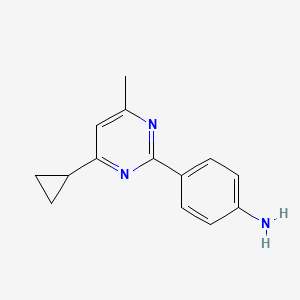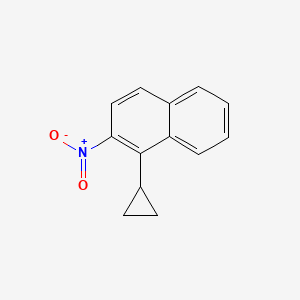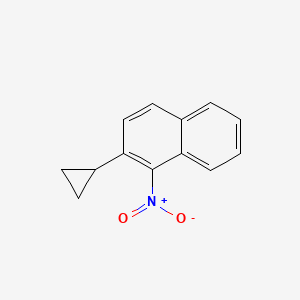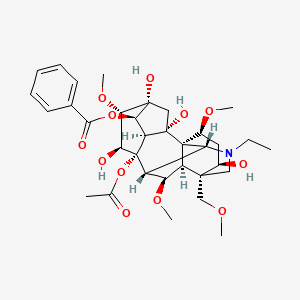
10-羟基乌头碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxy aconitine is a natural product found in Aconitum kusnezoffii and Aconitum karakolicum with data available.
科学研究应用
心脏功能增强
10-羟基乌头碱作为乌头碱的衍生物,被认为具有增强心脏功能的能力 {svg_1}. 乌头碱已被证明对心脏功能有积极影响,10-羟基乌头碱很可能也具有这种特性 {svg_2}.
肿瘤生长抑制
研究表明,乌头碱及其衍生物可以抑制肿瘤生长 {svg_3}. 鉴于结构相似性,10-羟基乌头碱也可能具有这种抗肿瘤特性 {svg_4}.
抗炎特性
乌头碱已被发现可以减少炎症 {svg_5}. 作为一种衍生物,10-羟基乌头碱可能被用于研究其抗炎作用 {svg_6}.
镇痛作用
乌头碱以其镇痛作用而闻名 {svg_7}. 由于其结构相似性,10-羟基乌头碱也可能用于疼痛管理研究 {svg_8}.
与钠通道的相互作用
有人认为,10-羟基乌头碱可能与神经细胞中的钠通道相互作用,从而扰乱神经冲动. 这与乌头碱的作用机制相似,可能是一个潜在的研究领域.
结构修饰和衍生化
探索乌头碱的结构修饰和衍生化以释放其广泛的应用潜力,已成为一个突出的研究领域 {svg_9}. 鉴于其独特的结构,10-羟基乌头碱也可能促进全合成和衍生化的发展 {svg_10}.
安全和危害
作用机制
Target of Action
10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .
Mode of Action
10-Hydroxy aconitine can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .
Biochemical Pathways
The mechanisms of cardiotoxicity of 10-Hydroxy aconitine may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .
Pharmacokinetics
10-Hydroxy aconitine exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of 10-Hydroxy aconitine was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .
Result of Action
The action of 10-Hydroxy aconitine leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .
生化分析
Biochemical Properties
10-Hydroxy aconitine plays a significant role in biochemical reactions, particularly in its interaction with sodium-ion channels. It binds to the neurotoxin binding site 2 on the alpha subunit of these channels, resulting in prolonged opening of the sodium-ion channels . This interaction leads to a depolarizing shift in the resting membrane potential and causes repetitive firing of action potentials in excitable membranes . Additionally, 10-Hydroxy aconitine interacts with various enzymes and proteins involved in cellular signaling pathways, contributing to its diverse biological effects.
Cellular Effects
10-Hydroxy aconitine exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 10-Hydroxy aconitine has been shown to affect the respiratory activity of brainstem-spinal cord preparations isolated from newborn rats, leading to an increase in respiratory rhythm and a decrease in inspiratory burst amplitude . Moreover, it has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as the ability to inhibit spontaneous metastasis of Lewis lung cancer cells .
Molecular Mechanism
The molecular mechanism of 10-Hydroxy aconitine involves its interaction with voltage-dependent sodium-ion channels. By binding to these channels, 10-Hydroxy aconitine suppresses the conformational change from the active state to the inactive state, resulting in prolonged sodium-ion channel opening . This action leads to increased sodium influx, which can cause depolarization and repetitive firing of action potentials. Additionally, 10-Hydroxy aconitine may influence gene expression and enzyme activity, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hydroxy aconitine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the facilitated burst rhythm of inspiratory neurons after 10-Hydroxy aconitine treatment disappeared in a low calcium/high magnesium synaptic blockade solution . This indicates that the temporal effects of 10-Hydroxy aconitine are influenced by the experimental conditions and the stability of the compound.
Dosage Effects in Animal Models
The effects of 10-Hydroxy aconitine vary with different dosages in animal models. In mice pain models, 10-Hydroxy aconitine treatment at concentrations of 0.3 mg/kg and 0.9 mg/kg improved pain thresholds similar to the positive drug aspirin . Higher doses of 10-Hydroxy aconitine can lead to toxic or adverse effects, such as systemic paralysis, nausea, vomiting, dizziness, palpitation, hypotension, arrhythmia, shock, dyspnea, and coma . These findings highlight the importance of dosage in determining the therapeutic and toxic effects of 10-Hydroxy aconitine.
Metabolic Pathways
10-Hydroxy aconitine is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound shares common biosynthesis pathways with other aconitine alkaloids, involving the accumulation of amine and aldehyde precursors, formation of iminium cations, and Mannich-like reactions . These metabolic pathways are crucial for the production and regulation of 10-Hydroxy aconitine and its derivatives.
Transport and Distribution
The transport and distribution of 10-Hydroxy aconitine within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that 10-Hydroxy aconitine can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 10-Hydroxy aconitine within specific tissues and organs are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 10-Hydroxy aconitine plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the subcellular localization of 10-Hydroxy aconitine in yeast cells has been shown to affect its catalytic efficiency and transformation rates . Understanding the subcellular localization of 10-Hydroxy aconitine is essential for elucidating its biological effects and potential therapeutic applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 10-Hydroxy aconitine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Aconitine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Aconitine is first reduced to 10-Deacetyl aconitine using sodium borohydride in methanol.", "10-Deacetyl aconitine is then treated with hydrochloric acid to form 10-Deacetyl mesaconitine.", "10-Deacetyl mesaconitine is then reacted with sodium hydroxide to form 10-Hydroxy mesaconitine.", "10-Hydroxy mesaconitine is then acetylated using acetic anhydride and pyridine to form 10-Acetoxy mesaconitine.", "10-Acetoxy mesaconitine is then oxidized using hydrogen peroxide in acetic acid to form 10-Hydroxy aconitine.", "The final product is obtained by neutralizing the reaction mixture with sodium acetate and water, followed by purification." ] } | |
CAS 编号 |
41849-35-8 |
分子式 |
C34H47NO12 |
分子量 |
661.7 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |
InChI 键 |
GMSKTJVHWUUOMY-LSNKLNPBSA-N |
手性 SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
同义词 |
Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
